(R)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester
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Overview
Description
®-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a pyrrolidine ring substituted with an amino-ethylsulfanyl group and a carboxylic acid benzyl ester group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester typically involves the esterification of the corresponding amino acid with benzyl alcohol. One common method is the Fischer–Speier esterification, which involves refluxing the amino acid with benzyl alcohol and p-toluenesulfonic acid in a water-azeotroping solvent . This method can be optimized using green solvents like Me-THF to avoid racemization and achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar esterification techniques, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
®-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino-ethylsulfanyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methionine Benzyl Ester: Similar in structure but lacks the pyrrolidine ring.
Proline Benzyl Ester: Contains a pyrrolidine ring but lacks the amino-ethylsulfanyl group.
Tryptophan Benzyl Ester: Contains an indole ring instead of a pyrrolidine ring.
Uniqueness
®-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester is unique due to the presence of both the amino-ethylsulfanyl group and the pyrrolidine ring, which confer distinct chemical properties and reactivity compared to other benzyl esters.
Properties
IUPAC Name |
benzyl (3R)-3-(2-aminoethylsulfanyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c15-7-9-19-13-6-8-16(10-13)14(17)18-11-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETCXDAUKROERF-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1SCCN)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1SCCN)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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